molecular formula C8H14N2S B8520412 2,4-Dimethyl-5-ethylaminomethylthiazole

2,4-Dimethyl-5-ethylaminomethylthiazole

Cat. No. B8520412
M. Wt: 170.28 g/mol
InChI Key: RVHWNHQPSFUSQX-UHFFFAOYSA-N
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Patent
US09386769B2

Procedure details

0.8 g of lithium aluminum hydride and 20 mL of tetrahydrofuran were added in a 150 mL of single-neck flask equipped with a magnetic stirrer. After stirred for 0.5 to 1.0 hour under ice bath cooling, 1.5 g of N-ethyl-2,4-dimethylthiazole-5-carboxamide in 10 mL of tetrahydrofuran solution are added dropwise, and reacted at the same temperature for 0.5 to 10 hours, and then for 1 to 2 hours at room temperature. The reaction mixture was then extracted with ethyl acetate, the organic layer was separated while the aqueous layer was extracted with ethyl acetate twice. The organic phases were combined, and dried over anhydrous sodium sulfate after washed with an iced aqueous sodium chloride solution twice, then remove the solvent under reduced pressure to obtain 1.0 g of 2,4-dimethyl-5-ethylaminomethylthiazole which was used in the next step directly without purification.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
N-ethyl-2,4-dimethylthiazole-5-carboxamide
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([NH:9][C:10]([C:12]1[S:16][C:15]([CH3:17])=[N:14][C:13]=1[CH3:18])=O)[CH3:8]>O1CCCC1>[CH3:17][C:15]1[S:16][C:12]([CH2:10][NH:9][CH2:7][CH3:8])=[C:13]([CH3:18])[N:14]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
N-ethyl-2,4-dimethylthiazole-5-carboxamide
Quantity
1.5 g
Type
reactant
Smiles
C(C)NC(=O)C1=C(N=C(S1)C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 0.5 to 1.0 hour under ice bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
reacted at the same temperature for 0.5 to 10 hours
Duration
5.25 (± 4.75) h
WAIT
Type
WAIT
Details
for 1 to 2 hours at room temperature
Duration
1.5 (± 0.5) h
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was then extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the organic layer was separated while the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
WASH
Type
WASH
Details
after washed with an iced aqueous sodium chloride solution twice
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure

Outcomes

Product
Details
Reaction Time
0.75 (± 0.25) h
Name
Type
product
Smiles
CC=1SC(=C(N1)C)CNCC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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